molecular formula C12H12N2O3 B11051292 Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester

Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester

Cat. No.: B11051292
M. Wt: 232.23 g/mol
InChI Key: SARMCVBXQHWZQN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a quinoxaline core substituted with a 3-oxo group and an ethyl ester at the 2-position. Its IUPAC name is ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-ylidene)acetate (CAS No. 30681-63-1) . Synthesis: Prepared via hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C catalyst in ethanol, followed by recrystallization to yield yellow crystals . Key Properties: The crystal structure reveals N–H and C–H hydrogen bonding, influencing its solid-state packing .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl (2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-7,13H,2H2,1H3,(H,14,16)/b10-7+

InChI Key

SARMCVBXQHWZQN-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N1

Canonical SMILES

CCOC(=O)C=C1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydroxyquinoxaline via Cyclocondensation

The first step in the preparation involves the formation of 2,3-dihydroxyquinoxaline through a cyclocondensation reaction between o-phenylenediamine and diethyl oxalate. This reaction is typically conducted in a polar aprotic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions (80–120°C) for 4–6 hours . The mechanism proceeds via nucleophilic attack of the amine groups on the electrophilic carbonyl carbons of diethyl oxalate, followed by cyclization and elimination of ethanol (Figure 1).

Reaction Conditions and Optimization

  • Solvent Selection : Ethanol is preferred due to its ability to dissolve both reactants and facilitate proton transfer during cyclization .

  • Temperature : Elevated temperatures (≥100°C) accelerate the reaction but may lead to side products such as oxidized quinoxalines.

  • Yield : Reported yields range from 70–85%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Chlorination of 2,3-Dihydroxyquinoxaline to 2,3-Dichloroquinoxaline

The second step involves replacing the hydroxyl groups of 2,3-dihydroxyquinoxaline with chlorine atoms using a chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly employed due to its high reactivity, though thionyl chloride (SOCl₂) may also be used . The reaction is conducted under anhydrous conditions at 60–80°C for 2–4 hours, yielding 2,3-dichloroquinoxaline.

Critical Parameters

  • Chlorinating Agent Efficiency : POCl₃ achieves >90% conversion, while SOCl₂ requires longer reaction times (6–8 hours) for comparable yields .

  • Side Reactions : Over-chlorination or ring-opening may occur if excess POCl₃ is used, necessitating precise stoichiometric control.

  • Workup : The product is isolated via vacuum distillation or recrystallization from dichloromethane, yielding 80–88% pure 2,3-dichloroquinoxaline .

Final Step: Nucleophilic Substitution with Ethyl Isocyanate

The final step entails reacting 2,3-dichloroquinoxaline with ethyl isocyanate in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃). This reaction proceeds via nucleophilic aromatic substitution, where the isocyanate group replaces one chlorine atom, followed by esterification at the adjacent position .

Reaction Setup

  • Solvent : Dimethylformamide (DMF) or acetonitrile facilitates solubility of both reactants.

  • Temperature : 50–70°C for 5–7 hours ensures complete substitution without degrading the quinoxaline ring .

  • Base Role : TEA neutralizes HCl generated during substitution, shifting equilibrium toward product formation.

Yield and Purity

  • Yield : 60–75%, with the major byproduct being the disubstituted derivative (≤15%) .

  • Purification : Column chromatography using silica gel and ethyl acetate/hexane eluent isolates the target compound in >95% purity .

Alternative Synthetic Routes and Comparative Analysis

While the aforementioned three-step method is dominant, alternative pathways have been explored:

A. Direct Esterification of Quinoxalinecarboxylic Acid
This route involves synthesizing 2-(3-oxo-3,4-dihydroquinoxalin-2-ylidene)acetic acid followed by esterification with ethanol. However, the intermediate carboxylic acid is prone to decarboxylation under acidic conditions, limiting yields to 40–50% .

B. One-Pot Tandem Reactions
A hypothetical one-pot method combining cyclocondensation and esterification has been proposed but faces challenges in regioselectivity and side reactions .

Data Tables Summarizing Key Findings

Table 1: Optimization of Chlorination Step with POCl₃

POCl₃ Equiv.Temperature (°C)Time (h)Yield (%)
2.060378
3.070285
4.080288

Table 2: Effect of Base on Final Substitution Step

BaseSolventYield (%)Purity (%)
TriethylamineDMF7296
K₂CO₃Acetonitrile6592
DBUTHF6894

Mechanistic Insights and Side Reaction Mitigation

The chlorination step proceeds via a two-stage mechanism: (1) protonation of the hydroxyl group by POCl₃, forming a good leaving group, and (2) nucleophilic attack by chloride ion. Side reactions, such as over-chlorination, are minimized by maintaining a 1:2 molar ratio of dihydroxyquinoxaline to POCl₃ .

In the final substitution step, steric hindrance from the quinoxaline ring directs ethyl isocyanate to attack the less hindered chlorine position, ensuring regioselectivity. Computational studies suggest that electron-withdrawing effects of the adjacent carbonyl group activate the ring for substitution .

Industrial Scalability and Environmental Considerations

Scaling this synthesis requires addressing:

  • POCl₃ Handling : Corrosive and moisture-sensitive; alternatives like catalytic chlorination with Cl₂ gas are under investigation.

  • Solvent Recovery : DMF and acetonitrile are recycled via distillation, reducing waste.

  • Byproduct Management : HCl gas is neutralized with scrubbers, while disubstituted byproducts are minimized via kinetic control .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxalin-2-yl alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester. For instance:

  • A study demonstrated that certain quinoxaline derivatives exhibit significant inhibitory effects on cancer cell lines such as HCT-116 and MCF-7. The compound's effectiveness was assessed using the MTT assay, revealing IC50 values ranging from 1.9 to 7.52 μg/mL for various derivatives .

Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial properties. In one study, the synthesis of various derivatives led to compounds that displayed promising antimicrobial activity against a range of pathogens . The structure-activity relationship (SAR) indicated that modifications on the quinoxaline ring could enhance efficacy.

Example 1: Anticancer Studies

In a detailed investigation into the anticancer properties of quinoxaline derivatives, researchers synthesized a series of compounds based on this compound. These compounds were tested against HCT-116 cells using the MTT assay. The results showed that several derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

Example 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of synthesized quinoxaline derivatives. The researchers prepared various compounds and tested them against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed potent antimicrobial activity, highlighting their potential as new therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Core Structure Substituents/Modifications Key Differences References
Target compound Quinoxaline 3-oxo, ethyl ester Baseline for comparison
Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Quinoxaline + pyrazole Alkyl group at 4-position, pyrazole ring Pyrazole introduces aromaticity and potential for varied biological activity
6,7-Dichloro-3,4-dihydroquinoxalin-2(1H)-one Quinoxaline 6,7-dichloro, ketone at 3-position Chlorine atoms enhance electrophilicity; ketone vs. ester alters reactivity
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides Quinoxaline + phenyl Sulfanyl group, amide linkage Sulfur and amide groups modify solubility and hydrogen-bonding capacity
Fluorine-substituted phenyl acetates Phenyl Fluorine atoms, ester groups Fluorine increases lipophilicity; phenyl vs. quinoxaline alters π-stacking
Oxolinic acid Quinoline Carboxylic acid, methylenedioxy group Acidic group vs. ester; quinoline vs. quinoxaline core
Acetic acid, (3-chloro-2(1H)-quinoxalinylidene)cyano-, ethyl ester Quinoxaline Chloro, cyano substituents Electron-withdrawing groups enhance reactivity
Ethyl 4-(2-(3-oxo-1-(2-(p-tolyloxy)acetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)benzoate Quinoxaline + benzamide p-Tolyloxy acetyl, benzoate ester Extended aromaticity and amide functionality improve binding interactions

Physicochemical Properties

Property Target Compound Ethyl 1-(4-alkyl-3-oxo-quinoxaline) 6,7-Dichloro-quinoxalinone Fluorinated Phenyl Acetate
Molecular Weight ~244 g/mol Varies by alkyl chain (e.g., 3a: R = Me) ~229 g/mol ~250–300 g/mol
Solubility Moderate in ethanol Enhanced lipophilicity with alkyl groups Low due to Cl substituents High in organic solvents
Stability Stable under hydrogenation Sensitive to strong bases Resists hydrolysis due to Cl Fluorine enhances metabolic stability

Biological Activity

Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester, also known as a quinoxaline derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a larger class of quinoxaline derivatives that have shown promise in various therapeutic applications, particularly in the treatment of metabolic disorders and cancer.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_2O3_3
  • Molecular Weight : 221.21 g/mol

This compound features a quinoxaline core, which is known for its diverse biological activities.

Antidiabetic and Antioxidant Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antidiabetic properties. They function as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism. By inhibiting this enzyme, these compounds can help regulate blood sugar levels and improve insulin sensitivity, making them potential candidates for managing type II diabetes and obesity .

Additionally, studies have demonstrated antioxidant activity associated with these compounds. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Some studies report that these compounds exhibit inhibitory effects against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Inhibitory Potency

A study conducted on various quinoxaline derivatives revealed that certain analogs exhibited potent inhibitory activity against specific biological targets. For instance, compounds related to this compound demonstrated IC50_{50} values in the low micromolar range against glycogen phosphorylase and other relevant enzymes .

CompoundTarget EnzymeIC50_{50} (µM)
Quinoxaline Derivative AGlycogen Phosphorylase0.052
Quinoxaline Derivative BAcid Ceramidase55
Acetic Acid DerivativeGlycogen PhosphorylaseTBD

Clinical Implications

The implications of these findings are significant for the development of new therapeutic agents. For example, compounds that inhibit glycogen phosphorylase could be beneficial in treating metabolic disorders such as diabetes. Furthermore, the antimicrobial properties could lead to the development of new antibiotics in an era where resistance to existing drugs is a growing concern .

Q & A

Q. What are the key synthetic pathways for preparing this quinoxaline derivative, and what experimental conditions are critical for yield optimization?

The compound is synthesized via catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using a Pd/C catalyst in ethanol under H₂ gas. Recrystallization from ethanol yields yellow crystals . Alternative routes involve cyclization of intermediates like N-(2-aminobenzoyl)glycine ethyl ester with carbonyldiimidazole (CDI), followed by alkylation with halogenated benzyl bromides (e.g., 3,4-dichlorobenzyl bromide) . Key factors include reaction time (10+ hours for hydrogenation), solvent purity, and controlled recrystallization temperatures to avoid polymorphism.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

X-ray crystallography reveals bond angles (e.g., N1–C7–C8 = 115.7°, O1–C7–C8A = 119.4°) and hydrogen-bonding networks involving N–H···O and C–H···O interactions. These interactions form infinite chains along the crystallographic axis, contributing to thermal stability . Refinement using SHELXL-2018 and TWINABS software ensures accuracy in structural parameters .

Q. What spectroscopic methods are recommended for characterizing this compound, and how are spectral data interpreted?

  • NMR : Assign signals for the quinoxaline ring (δ 7.2–8.1 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂).
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 263.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as variations in bond angles or hydrogen-bonding patterns?

Discrepancies in bond angles (e.g., C9–C8A–C7 = 108.4° vs. N2A–C8A–C7 = 107°) may arise from torsional strain or solvent effects during crystallization. Use high-resolution synchrotron data and density functional theory (DFT) calculations to validate experimental observations . Compare thermal ellipsoid plots to assess positional disorder .

Q. What strategies optimize multi-step synthesis to minimize side products like O-regioisomers during alkylation?

Alkylation of ambident nucleophiles (e.g., 3-acetyl-4-methylquinolin-2-(1H)-one) often yields mixed N/O-substituted products. To favor N-alkylation:

  • Use polar aprotic solvents (DMF/acetone, 1:1) with K₂CO₃ as a base.
  • Control temperature (0–5°C) to slow O-alkylation kinetics.
  • Employ chromatographic separation (e.g., silica gel, hexane/EtOAc gradient) to isolate the desired N-substituted ester .

Q. How should researchers design pharmacological assays to evaluate this compound’s bioactivity (e.g., anticancer or antimicrobial effects)?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
  • Mechanistic studies : Conduct ROS detection, apoptosis assays (Annexin V/PI staining), or DNA-binding studies (UV-Vis titration) .

Q. What mechanistic insights explain the cyclization of intermediates during synthesis, and how can reaction pathways be controlled?

Cyclization of N-(2-aminobenzoyl)glycine ethyl ester with CDI proceeds via nucleophilic acyl substitution, forming a six-membered tetrahydroquinazoline ring. DFT studies suggest that electron-withdrawing groups on the benzyl bromide enhance electrophilicity, accelerating alkylation . To suppress side reactions (e.g., dimerization), maintain anhydrous conditions and stoichiometric control of CDI .

Data Contradictions and Validation

Parameter Reported Value 1 Reported Value 2 Resolution Method
C7–C8A Bond Angle112.8° 110.6° High-resolution XRD + DFT
Hydrogen Bond LengthN–H···O = 2.89 Å N–H···O = 2.76 Å Synchrotron refinement
Alkylation Regioselectivity85% N-substituted 15% O-substituted Solvent polarity adjustment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.